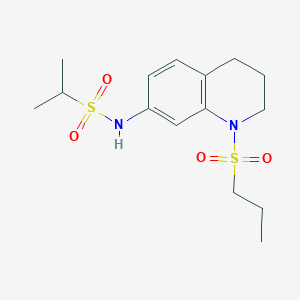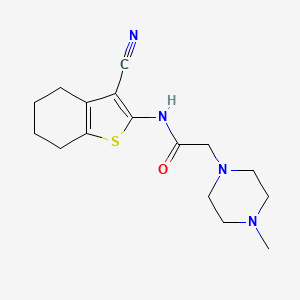![molecular formula C20H24N2O2 B2969987 (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine CAS No. 2377922-87-5](/img/structure/B2969987.png)
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, also known as EEH, is a synthetic compound that has gained attention due to its potential applications in scientific research. EEH is a hydrazone derivative that is synthesized through a simple one-pot reaction.
Scientific Research Applications
Chemosensor Development
A significant application of compounds structurally related to (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine is in the development of chemosensors. For example, a multi-analyte responsive chemosensor was developed using a vanilinyl Schiff base, demonstrating fluorogenic sensing for Zn(II), Cd(II), and I− ions. This sensor was applied in the detection of metal ions in drinking water, showcasing its utility in environmental monitoring and potentially in the analysis of chemical processes involving similar compounds (Purkait, Dey, & Sinhaa, 2018).
Synthesis of Heterocycles
Another area of application is the synthesis of heterocyclic compounds. A study highlighted the use of a similar compound for efficient synthesis of five and six-membered heterocycles, demonstrating the versatility of these compounds in organic synthesis. This approach facilitates the creation of complex molecules for pharmaceuticals and materials science (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Biological Potential and Computational Analysis
The synthesis and characterization of bis(thiosemicarbazone) derivatives reveal their biological potential. These compounds, which share a functional similarity with (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, were shown to possess antioxidant activities and the ability to cleave plasmid DNA. Computational analysis using Density Functional Theory (DFT) provided insights into their 3D geometries and electronic structures, indicating their potential in medicinal chemistry (Ateş et al., 2018).
Fluorescent Chemosensors for Metal Ions
Research on Schiff base derivatives, including those related to (Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine, has led to the development of fluorescent chemosensors. These sensors are designed for the detection of specific metal ions such as Al3+ and Zn2+, showcasing their application in analytical chemistry for the sensing and monitoring of environmental pollutants and biological relevant ions (Hoque et al., 2022).
Antibacterial and Antifungal Activities
Compounds structurally related have been synthesized and screened for their antimicrobial activities. Studies demonstrate that such compounds exhibit moderate to excellent antibacterial and antifungal activities against a range of pathogens. This highlights their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bharti, Nath, Tilak, & Singh, 2010).
properties
IUPAC Name |
(Z)-1-(3-ethoxyphenyl)-N-[(E)-1-(3-ethoxyphenyl)ethylideneamino]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-23-19-11-7-9-17(13-19)15(3)21-22-16(4)18-10-8-12-20(14-18)24-6-2/h7-14H,5-6H2,1-4H3/b21-15-,22-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPXBSWUJXJIT-KBNZVFGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=NN=C(C)C2=CC(=CC=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C(=N/N=C(/C)\C2=CC(=CC=C2)OCC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,E)-Bis[1-(3-ethoxyphenyl)ethylidene]hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2969906.png)
![1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2969908.png)







![N-(4-butylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2969922.png)
![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanol](/img/structure/B2969923.png)

